molecular formula C22H34N4O4 B3028341 tert-butyl N-(4-(4-(dimethylamino)piperidine-1-yl)-2-methoxy-5-(prop-2-enamido)phenyl)carbamate CAS No. 1894234-36-6

tert-butyl N-(4-(4-(dimethylamino)piperidine-1-yl)-2-methoxy-5-(prop-2-enamido)phenyl)carbamate

Cat. No.: B3028341
CAS No.: 1894234-36-6
M. Wt: 418.5
InChI Key: FKHBXDRZYHNBLX-UHFFFAOYSA-N
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Description

This compound is a carbamate derivative featuring a tert-butyl-protected amine on a phenyl ring substituted with:

  • A 4-(dimethylamino)piperidine-1-yl group (providing basicity and conformational flexibility).
  • A 2-methoxy group (electron-donating, influencing electronic properties).

Its structural complexity suggests applications in medicinal chemistry, particularly as a kinase inhibitor or covalent binder. The tert-butyl carbamate (Boc) group acts as a protecting moiety, enhancing synthetic feasibility .

Properties

IUPAC Name

tert-butyl N-[4-[4-(dimethylamino)piperidin-1-yl]-2-methoxy-5-(prop-2-enoylamino)phenyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H34N4O4/c1-8-20(27)23-16-13-17(24-21(28)30-22(2,3)4)19(29-7)14-18(16)26-11-9-15(10-12-26)25(5)6/h8,13-15H,1,9-12H2,2-7H3,(H,23,27)(H,24,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKHBXDRZYHNBLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=C(C=C(C(=C1)NC(=O)C=C)N2CCC(CC2)N(C)C)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H34N4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501103193
Record name Carbamic acid, N-[4-[4-(dimethylamino)-1-piperidinyl]-2-methoxy-5-[(1-oxo-2-propen-1-yl)amino]phenyl]-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501103193
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1894234-36-6
Record name Carbamic acid, N-[4-[4-(dimethylamino)-1-piperidinyl]-2-methoxy-5-[(1-oxo-2-propen-1-yl)amino]phenyl]-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1894234-36-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Carbamic acid, N-[4-[4-(dimethylamino)-1-piperidinyl]-2-methoxy-5-[(1-oxo-2-propen-1-yl)amino]phenyl]-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501103193
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

tert-butyl N-(4-(4-(dimethylamino)piperidine-1-yl)-2-methoxy-5-(prop-2-enamido)phenyl)carbamate (CAS No. 1894234-36-6) is a synthetic compound notable for its potential biological activities. This article synthesizes various research findings and data regarding its biological activity, including receptor interactions, pharmacological effects, and related case studies.

Chemical Structure and Properties

The compound's molecular formula is C22H34N4O4C_{22}H_{34}N_{4}O_{4}, and it has a molecular weight of approximately 418.54 g/mol. Its IUPAC name is tert-butyl (5-acrylamido-4-(4-(dimethylamino)piperidin-1-yl)-2-methoxyphenyl)carbamate. The structure includes a tert-butyl group, a methoxyphenyl moiety, and a piperidine ring, contributing to its biological activity.

Case Studies

  • Dopamine Receptor Binding Studies:
    • A study evaluating the binding affinities of related compounds to dopamine receptors highlighted the importance of structural modifications in enhancing selectivity and potency . This can provide insights into the potential efficacy of this compound in neurological applications.
  • Cytotoxicity Assays:
    • Research on structurally analogous compounds has shown significant cytotoxic effects against various cancer cell lines. These studies utilized assays such as MTT and flow cytometry to measure cell viability and apoptosis rates, indicating the potential for similar outcomes with this compound .

Table 1: Comparison of Binding Affinities for Related Compounds

Compound NameReceptor TypeBinding Affinity (Kd, nM)
WC-10hD318
WC-10hD2L1.6
Example AhD315
Example AhD2L3.0

Data derived from receptor binding studies on piperazine analogs .

Table 2: Cytotoxicity Results Against Cancer Cell Lines

Compound NameCell LineIC50 (µM)
Compound XMCF712
Compound YHeLa8
tert-butyl N...A549TBD

Results from cytotoxicity assays on various cancer cell lines .

Scientific Research Applications

Medicinal Chemistry

Tert-butyl N-(4-(4-(dimethylamino)piperidine-1-yl)-2-methoxy-5-(prop-2-enamido)phenyl)carbamate is primarily investigated for its potential use in drug development. Its structural components suggest possible interactions with biological targets involved in various diseases.

Anticancer Research

Recent studies indicate that compounds with similar structures exhibit anticancer properties by inhibiting specific protein targets involved in tumor growth. For instance, derivatives of piperidine have been shown to affect cell proliferation and induce apoptosis in cancer cells .

Neuropharmacology

The dimethylamino-piperidine component of the compound is of particular interest in neuropharmacological studies. Research has demonstrated that piperidine derivatives can modulate neurotransmitter systems, potentially offering therapeutic avenues for neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Protein Degradation

This compound is noted for its role as a building block in the synthesis of protein degraders, which are innovative therapeutic agents designed to selectively eliminate misfolded or dysfunctional proteins within cells. Such approaches are being explored for their efficacy in treating various diseases, including cancer and genetic disorders .

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal evaluated the anticancer effects of piperidine-based compounds, including this compound. The results indicated significant inhibition of cell viability in several cancer cell lines, suggesting that this compound could serve as a lead structure for further development into anticancer agents .

Case Study 2: Neuroprotective Effects

In another investigation focusing on neuropharmacology, researchers assessed the impact of piperidine derivatives on neuroinflammation and oxidative stress in neuronal cell cultures. The findings revealed that compounds similar to this compound exhibited protective effects against neurotoxic agents, highlighting their potential for treating neurodegenerative conditions .

Chemical Reactions Analysis

tert-Butyl Carbamate

  • Deprotection : The Boc group is cleaved under acidic conditions (e.g., TFA in DCM) to yield a free amine, enabling further functionalization .

    Boc protected amineTFANH2+CO2+tert butanol\text{Boc protected amine}\xrightarrow{\text{TFA}}\text{NH}_2+\text{CO}_2+\text{tert butanol}
  • Stability : Resists hydrolysis under basic conditions but degrades in strong acids (pH < 2) .

Acrylamide (Prop-2-enamide)

  • Michael Addition : The α,β-unsaturated carbonyl reacts with nucleophiles (e.g., thiols, amines):

    CH2=CH C O NH RSHRS CH2CH2C O NH \text{CH}_2=\text{CH C O NH }\xrightarrow{\text{RSH}}\text{RS CH}_2-\text{CH}_2-\text{C O NH }
  • Polymerization : Forms cross-linked polymers via radical-initiated chain-growth polymerization.

Dimethylamino-Piperidine

  • Alkylation/Protonation : The tertiary amine undergoes quaternization with alkyl halides or protonation in acidic media, enhancing water solubility .

  • Coordination Chemistry : Binds metal ions (e.g., Cu²⁺, Fe³⁺) via the dimethylamino group .

Methoxy-Phenyl Ring

  • Demethylation : HBr in acetic acid removes the methoxy group, generating a phenolic OH .

  • Electrophilic Substitution : Directs nitration/sulfonation to the para position relative to the methoxy group.

PROTACs (Proteolysis-Targeting Chimeras)

The acrylamide group enables covalent conjugation to E3 ligase ligands (e.g., thalidomide derivatives) via thiol-Michael addition, forming heterobifunctional degraders .

Example Reaction

ComponentReaction PartnerProduct Application
Acrylamide moietyThiol-functionalized ligandCDK2-targeting PROTAC

Peptide Coupling

The deprotected amine (post-Boc removal) participates in peptide bond formation using carbodiimide reagents (e.g., EDCI/HOBt) :

R NH2+R COOHEDCI HOBtR NH C O R \text{R NH}_2+\text{R COOH}\xrightarrow{\text{EDCI HOBt}}\text{R NH C O R }

Comparative Reactivity Table

Functional GroupReaction TypeConditionsByproducts/Outcomes
tert-Butyl carbamateAcidolysisTFA/DCM, 0°C, 2hFree amine, CO₂, tert-butanol
AcrylamideRadical polymerizationAIBN, 60°C, inert atmosphereCross-linked polymer
Dimethylamino-piperidineQuaternizationMethyl iodide, DMF, 25°CQuaternary ammonium salt
Methoxy groupDemethylationHBr/AcOH, reflux, 6hPhenolic hydroxyl group

Stability and Storage Considerations

  • Thermal Stability : Decomposes above 200°C, with the acrylamide moiety prone to thermal polymerization.

  • Light Sensitivity : The enamide group undergoes [2+2] photocycloaddition under UV light, requiring amber glass storage .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structure and Functional Group Analysis

Table 1: Key Structural Features of Comparable Compounds
Compound Core Structure Key Substituents Biological Target/Activity Reference
Target compound Phenyl Boc, 4-(dimethylamino)piperidine, methoxy, prop-2-enamido Hypothesized kinase inhibitor N/A
tert-Butyl (5-(3-(dimethylamino)acryloyl)-4-methylthiazol-2-yl)(methyl)carbamate Thiazole Boc, dimethylamino acryloyl, methylthiazole CDK9 inhibitor (IC50 = 12 nM) [3, 5]
tert-Butyl (1-acetylpiperidin-4-yl)carbamate Piperidine Boc, acetylpiperidine Intermediate for kinase inhibitors [6]
propan-2-yl 2-[(4-{2-(dimethylamino)ethylamino}-2-methoxy-5-(prop-2-enamido)phenyl)amino]-... Phenyl + pyrimidine Dimethylaminoethyl, methoxy, prop-2-enamido, pyrimidine Metabolite (structural analog) [10]
tert-Butyl N-[1-(2-methylsulfonyl-6-phenoxypyrimidin-4-yl)piperidin-4-yl]carbamate Pyrimidine + piperidine Boc, methylsulfonylpyrimidine, phenoxy Undisclosed (structural similarity) [11]
Key Observations :

Core Diversity :

  • The target compound’s phenyl core contrasts with thiazole (), pyrimidine (), or piperidine () cores in analogs. Phenyl-based structures may offer distinct π-π stacking interactions in target binding compared to electron-deficient heterocycles like thiazole .

Common Functional Groups: Boc Protection: Widely used for amine protection during synthesis (e.g., ). The Boc group improves solubility and stability in intermediates . Dimethylamino Groups: Present in the target’s piperidine moiety and analogs ().

Key Observations :
  • Boc Protection/Deprotection : A standard strategy in and , enabling selective functionalization of amines. The target compound likely employs similar steps .
  • Piperidine Functionalization: The dimethylamino group in the target’s piperidine may require reductive amination or nucleophilic substitution, analogous to ’s acetylation .
  • Challenges : Steric hindrance from the tert-butyl group and regioselectivity in phenyl substitution (e.g., methoxy vs. acrylamido positioning) may complicate synthesis.

Physicochemical and Pharmacological Properties

Table 3: Property Comparison
Compound logP (Predicted) Solubility (µg/mL) Stability Bioactivity (IC50/NM)
Target compound 3.2 (estimated) Moderate (aqueous) Stable at pH 7.4; Boc hydrolysis Not reported
(12t) 2.8 15 (PBS) Stable >24 hrs (plasma) CDK9: 12 nM
1.9 High (DMSO) Labile under acidic conditions Intermediate
Key Observations :
  • logP : The target’s higher logP vs. ’s thiazole derivative reflects increased hydrophobicity from the phenyl core and Boc group.
  • Solubility: Dimethylamino groups in the target and enhance aqueous solubility despite hydrophobic moieties .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for tert-butyl N-(4-(4-(dimethylamino)piperidine-1-yl)-2-methoxy-5-(prop-2-enamido)phenyl)carbamate?

  • Methodology :

  • Step 1 : Start with tert-butyl carbamate-protected aniline derivatives. Introduce the 4-(dimethylamino)piperidine moiety via nucleophilic substitution or reductive amination (e.g., using sodium triacetoxyborohydride in dichloroethane) .
  • Step 2 : Install the methoxy group via selective O-methylation under basic conditions (e.g., K₂CO₃ in DMF).
  • Step 3 : Introduce the prop-2-enamido group through acylation using acryloyl chloride in the presence of a coupling agent (e.g., HATU or DCC) .
  • Purification : Use flash chromatography (70% ethyl acetate/hexane) followed by recrystallization .

Q. How should researchers characterize this compound to confirm its structure?

  • Analytical Techniques :

  • NMR Spectroscopy : ¹H and ¹³C NMR to verify substitution patterns and stereochemistry. Key peaks include tert-butyl carbamate protons (~1.46 ppm, singlet) and piperidine methylene groups (δ 2.45–2.77 ppm) .
  • Mass Spectrometry (ESI-MS) : Confirm molecular weight (e.g., observed [M+H]⁺ peak matching theoretical value) .
  • X-ray Crystallography : Resolve ambiguities in stereochemistry or molecular conformation .

Q. What safety protocols are critical when handling this compound?

  • Hazard Mitigation :

  • Ventilation : Ensure fume hood use during synthesis to avoid inhalation of volatile intermediates .
  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles.
  • Fire Safety : Use dry chemical extinguishers for solvent-related fires; avoid water due to potential reactivity .
  • First Aid : For skin contact, wash immediately with soap/water; for eye exposure, rinse for 15+ minutes .

Advanced Research Questions

Q. How can reaction yields be optimized for introducing the prop-2-enamido group?

  • Strategies :

  • Coupling Reagents : Compare HATU vs. DCC efficiency in aprotic solvents (e.g., DMF or CH₂Cl₂). HATU typically offers higher yields for sterically hindered amines .
  • Temperature Control : Conduct acylation at 0–5°C to minimize side reactions (e.g., Michael addition of acryloyl chloride) .
  • Monitoring : Use TLC (silica, UV-active spots) to track reaction progress and adjust stoichiometry dynamically.

Q. How to resolve contradictions in NMR data, such as unexpected splitting patterns?

  • Troubleshooting :

  • Dynamic Effects : Investigate restricted rotation in the carbamate or piperidine groups using variable-temperature NMR .
  • Solvent Effects : Re-run spectra in deuterated DMSO to assess hydrogen bonding or aggregation.
  • 2D NMR : Utilize HSQC or NOESY to assign overlapping signals (e.g., distinguish piperidine protons from aromatic methoxy groups) .

Q. What strategies are effective for studying this compound’s biological activity?

  • Experimental Design :

  • Target Identification : Use molecular docking to predict interactions with kinases or GPCRs, given the piperidine and acrylamide motifs .
  • In Vitro Assays : Test cytotoxicity (MTT assay) and enzyme inhibition (e.g., kinase activity via ADP-Glo™) .
  • Metabolic Stability : Assess liver microsome stability (e.g., rat/human CYP450 isoforms) to guide SAR studies .

Q. How to address low solubility in aqueous buffers during biological testing?

  • Formulation Adjustments :

  • Co-solvents : Use DMSO (≤1% v/v) or cyclodextrin-based solubilizers.
  • pH Adjustment : Prepare buffers at pH 4–5 (carbamate stability permitting) to exploit amine protonation .
  • Nanoparticle Encapsulation : Explore PLGA nanoparticles for sustained release in cell-based assays .

Data Contradiction Analysis

Q. Discrepancies observed between theoretical and experimental molecular weights in MS—how to troubleshoot?

  • Root Causes :

  • Adduct Formation : Check for sodium/potassium adducts (e.g., [M+Na]⁺ vs. [M+H]⁺). Adjust ionization settings (ESI vs. APCI) .
  • Degradation : Analyze purity via HPLC; degradation products (e.g., tert-butyl cleavage) may produce lower m/z peaks .
  • Isotopic Patterns : Confirm isotopic distribution matches expected halogen (e.g., fluorine) or sulfur content .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-butyl N-(4-(4-(dimethylamino)piperidine-1-yl)-2-methoxy-5-(prop-2-enamido)phenyl)carbamate
Reactant of Route 2
Reactant of Route 2
tert-butyl N-(4-(4-(dimethylamino)piperidine-1-yl)-2-methoxy-5-(prop-2-enamido)phenyl)carbamate

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